molecular formula C18H16Br2N4O4 B3726904 N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide

N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide

Cat. No. B3726904
M. Wt: 512.2 g/mol
InChI Key: WDZIBWLXCKLOOV-CHQRTDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide, also known as BHBS, is a chemical compound that has gained significant attention in scientific research. BHBS is a hydrazone derivative that has been synthesized through the reaction of succinic acid dihydrazide with 5-bromo-2-hydroxybenzaldehyde. This compound has been found to possess various biochemical and physiological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide involves the inhibition of various cellular processes that are essential for cancer cell survival. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide induces DNA damage and inhibits the activity of topoisomerases, leading to the arrest of the cell cycle and apoptosis. This compound also inhibits the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been found to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide also possesses anti-inflammatory activity, which can reduce inflammation and prevent the development of various diseases.

Advantages and Limitations for Lab Experiments

N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has several advantages for lab experiments, including its high yield and purity, its potent anticancer activity, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide, including the development of new drugs for the treatment of cancer, the investigation of its potential applications in other diseases, and the optimization of its synthesis method to improve its yield and purity. Further research is also needed to determine the optimal dosage and administration of N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide for therapeutic purposes.

Scientific Research Applications

N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant research areas is the development of new drugs for the treatment of cancer. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further drug development.

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N4O4/c19-13-1-3-15(25)11(7-13)9-21-23-17(27)5-6-18(28)24-22-10-12-8-14(20)2-4-16(12)26/h1-4,7-10,25-26H,5-6H2,(H,23,27)(H,24,28)/b21-9-,22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZIBWLXCKLOOV-CHQRTDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCC(=O)N/N=C\C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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